molecular formula C9H14O2 B14687861 Ethyl 4-methylidenehex-2-enoate CAS No. 26448-75-9

Ethyl 4-methylidenehex-2-enoate

Cat. No.: B14687861
CAS No.: 26448-75-9
M. Wt: 154.21 g/mol
InChI Key: IEUNAKPJPSPBKP-UHFFFAOYSA-N
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Description

Ethyl 4-methylidenehex-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system (C=C–COOEt) and a methylidene substituent at the fourth carbon of the hexenoyl chain. This structure confers unique reactivity, particularly in cycloaddition and polymerization reactions, due to the electron-deficient double bond.

Properties

CAS No.

26448-75-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 4-methylidenehex-2-enoate

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h6-7H,3-5H2,1-2H3

InChI Key

IEUNAKPJPSPBKP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylidenehex-2-enoate can be synthesized through the esterification of 4-methylidenehex-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylidenehex-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 4-methylidenehex-2-enoic acid and ethanol.

    Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: 4-methylidenehex-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methylidenehex-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-methylidenehex-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may exert biological effects. The double bond in the molecule can participate in addition reactions, potentially modifying its activity and interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
Ethyl 4-methylidenehex-2-enoate C₉H₁₂O₂ 4-methylidene, α,β-unsaturated ester Hypothesized high reactivity in Diels-Alder reactions N/A
(E)-Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate C₁₃H₁₄O₄ 4-oxo, 4-methoxyphenyl group UV-absorbing properties; used in photostabilizers
Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ Bromo, formyl, methoxyphenoxy substituents Antimicrobial potential (inferred from phenolic analogs)
Methyl 2,5-dimethyl-2-vinylhex-4-enoate C₁₁H₁₈O₂ Methyl, vinyl substituents Polymer precursor due to vinyl group reactivity

Key Observations :

  • Reactivity: The methylidene group in this compound likely enhances its electrophilicity compared to oxo or aryl-substituted analogs (e.g., ), favoring cycloaddition reactions.
  • Solubility: Ethyl esters generally exhibit moderate polarity. For example, ethyl acetate (ICH Class 3 solvent) has a logP of 0.73, suggesting similar solubility for this compound in organic solvents .
  • Stability: Conjugated enoates are prone to hydrolysis under acidic/basic conditions, as seen in ethyl 4-oxobut-2-enoate derivatives .

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